molecular formula C25H31N3O4 B565635 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- CAS No. 130115-65-0

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-

Cat. No.: B565635
CAS No.: 130115-65-0
M. Wt: 437.54
InChI Key: BLCDDLOHQZZMHH-UHFFFAOYSA-N
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Description

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- is a complex organic compound featuring indole moieties. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- typically involves multi-step organic reactions. The process begins with the preparation of indole derivatives, which are then subjected to various chemical reactions to introduce the hydroxy and amino groups. Common reagents used in these reactions include indole-3-carbaldehyde, resorcinol, and malononitrile, under refluxing conditions in ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would also be considered.

Chemical Reactions Analysis

Types of Reactions

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring. These products can be further modified to enhance their biological activities.

Scientific Research Applications

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors in the body, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDDLOHQZZMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858040
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(1H-indol-4-yl)oxy]propan-2-ol}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130115-65-0
Record name 1,1′-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130115-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-((1-Methylethyl)imino)bis(3-(1H-indol-4-yloxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(1H-indol-4-yl)oxy]propan-2-ol}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130115-65-0
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Record name 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(1H-INDOL-4-YLOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
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